[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. They are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole N-oxides, while reduction yields amines .
Scientific Research Applications
Chemistry
In chemistry, [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, which have applications in medicinal chemistry .
Biology and Medicine
Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and dyes. Its versatility makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole-4-carbaldehyde
- 1-propyl-1H-pyrazole-5-carbaldehyde
- 3,5-dimethyl-1H-pyrazole
Uniqueness
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure, which provides enhanced reactivity and versatility in chemical synthesis. This dual structure allows for the formation of more complex heterocyclic systems, making it a valuable compound in various fields .
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-3-7-18-13(5-6-15-18)10-14-8-12-9-16-17(4-2)11-12/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3 |
InChI Key |
CLVHTWWIWSLETD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CN(N=C2)CC |
Origin of Product |
United States |
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